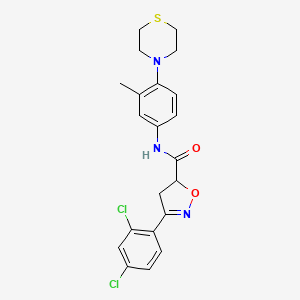![molecular formula C19H20N6O3S B7431134 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one](/img/structure/B7431134.png)
1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a small molecule that exhibits a unique structure and possesses several interesting properties that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one involves the inhibition of several enzymes involved in cellular signaling pathways. The compound has been shown to inhibit phosphodiesterase, an enzyme that plays a key role in regulating cyclic nucleotide levels in cells. Additionally, the compound has been shown to inhibit tyrosine kinases, which play an important role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one include the inhibition of several enzymes involved in cellular signaling pathways. These effects can lead to a reduction in cell proliferation and differentiation, making the compound a potential candidate for the treatment of several diseases, including cancer and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one in lab experiments include its potent inhibitory activity against several enzymes involved in cellular signaling pathways. Additionally, the compound exhibits a unique structure and possesses several interesting properties that make it a promising candidate for drug development.
The limitations of using 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one in lab experiments include the complexity of the synthesis process and the potential for the compound to exhibit off-target effects. Additionally, the compound may exhibit poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one. These include:
1. Further investigation into the compound's mechanism of action and its effects on cellular signaling pathways.
2. Exploration of the compound's potential applications in the treatment of cancer and inflammatory disorders.
3. Development of new synthetic routes for the compound that are more efficient and cost-effective.
4. Investigation into the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
5. Exploration of the compound's potential for use in combination therapy with other drugs.
Synthesemethoden
The synthesis of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one can be achieved through a multi-step process involving the reaction of various chemical reagents. The process involves the use of several intermediates, including 4-(4-hydroxybenzoyl)piperazine and 6-mercapto-7H-purine, which are subsequently combined to form the final product.
Wissenschaftliche Forschungsanwendungen
The unique structure and properties of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one make it a promising candidate for drug development. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including phosphodiesterase and tyrosine kinases. These enzymes play important roles in several cellular processes, including cell proliferation and differentiation, making them attractive targets for drug development.
Eigenschaften
IUPAC Name |
1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c26-14-3-1-13(2-4-14)19(28)25-8-6-24(7-9-25)15(27)5-10-29-18-16-17(21-11-20-16)22-12-23-18/h1-4,11-12,26H,5-10H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVSBDSZHYUDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCSC2=NC=NC3=C2NC=N3)C(=O)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]amino]benzoate](/img/structure/B7431060.png)
![[(3aS,7aR)-2-(5-fluoropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-5-yl]-[5-(1H-pyrazol-4-yl)pyridin-2-yl]methanone](/img/structure/B7431067.png)
![(3-Amino-6-fluoroindazol-1-yl)-[2-(furan-2-ylmethylsulfanyl)phenyl]methanone](/img/structure/B7431068.png)
![(5-nitro-1H-pyrazol-3-yl)-[4-[(3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7431073.png)
![Ethyl 4-[[3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7431077.png)
![1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone](/img/structure/B7431089.png)
![methyl (1S,2S)-2-methylsulfonyl-1-[[(2-methylsulfonylacetyl)amino]methyl]cyclopropane-1-carboxylate](/img/structure/B7431090.png)
![5-(4-ethylphenyl)-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7431094.png)
![Methyl 2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B7431099.png)

![N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)-5-thiophen-2-ylfuran-2-carboxamide](/img/structure/B7431128.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methylthietan-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431130.png)
![5-(4-tert-butylphenyl)-N-[2-(4-ethylpiperazin-1-yl)propyl]-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431137.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-methoxycyclohexyl]quinoline-4-carboxamide](/img/structure/B7431141.png)